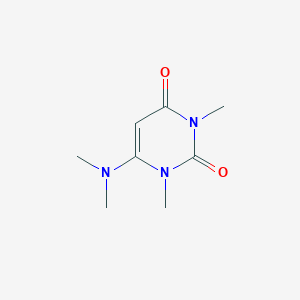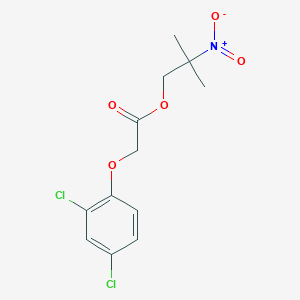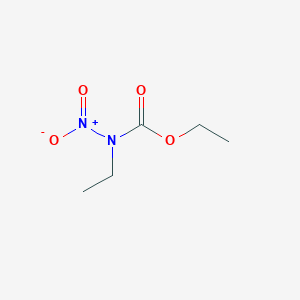![molecular formula C9H6Cl2N2O2S B14731035 [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-29-3](/img/structure/B14731035.png)
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial and antiparasitic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by chlorination and subsequent reaction with chloroacetic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the synthesis of nucleic acids and proteins, thereby disrupting the growth and replication of the microorganisms. The compound may also interfere with the integrity of the microbial cell membrane, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichlorobenzimidazole: Shares the benzimidazole core but lacks the sulfanyl and acetic acid groups.
2-Mercaptobenzimidazole: Contains a thiol group but lacks the dichloro and acetic acid functionalities.
Benzimidazole-2-acetic acid: Similar structure but without the dichloro and sulfanyl groups.
Uniqueness
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both dichloro and sulfanyl groups, which contribute to its enhanced antimicrobial activity and potential for diverse chemical modifications. This combination of functional groups allows for a broader range of biological and chemical applications compared to its analogs .
Propiedades
Número CAS |
5450-29-3 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O2S |
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-6-7(2-5(4)11)13-9(12-6)16-3-8(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clave InChI |
MDHUGAQJEKDLAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)


![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)



